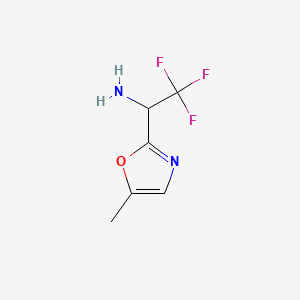
2,2,2-Trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine is a fluorinated organic compound that features a trifluoromethyl group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine typically involves the trifluoroacylation of oxazoles. One common method includes the reaction of 2,2,2-trifluoroacetophenone with an oxazole derivative under acidic conditions to yield the desired product . The reaction conditions often require a catalyst and a controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable and cost-effective methods such as the use of continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .
Scientific Research Applications
2,2,2-Trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-(1,3-oxazol-2-yl)ethan-1-one: Similar structure but with a ketone group instead of an amine.
2,2,2-Trifluoroacetophenone: Contains a phenyl group instead of an oxazole ring.
Uniqueness
2,2,2-Trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine is unique due to the presence of both the trifluoromethyl group and the oxazole ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C6H7F3N2O |
|---|---|
Molecular Weight |
180.13 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethanamine |
InChI |
InChI=1S/C6H7F3N2O/c1-3-2-11-5(12-3)4(10)6(7,8)9/h2,4H,10H2,1H3 |
InChI Key |
WTBKBIOEKIOFMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(O1)C(C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















